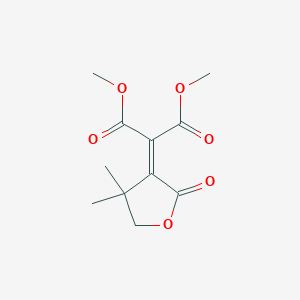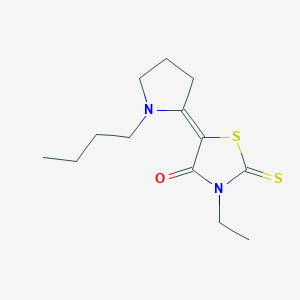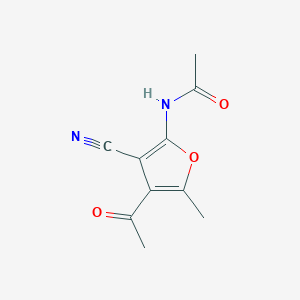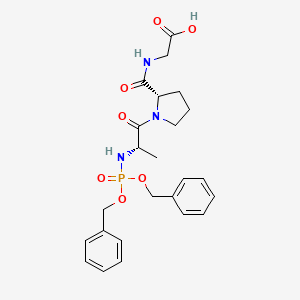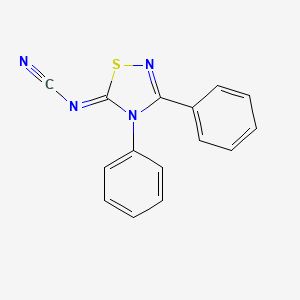
Cyanamide, (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-diphenyl-1,2,4-thiadiazole with cyanamide in the presence of a catalyst. The reaction conditions may include:
- Solvent: Common solvents used are ethanol or acetonitrile.
- Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
- Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Optimization of catalyst concentration and reaction time to maximize yield.
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide has several applications in scientific research, including:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its biological activity.
Agriculture: The compound could be used as a pesticide or herbicide.
Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diphenyl-1,2,4-thiadiazole: A precursor in the synthesis of the target compound.
Thiadiazole derivatives: Other derivatives of thiadiazole with different substituents.
Uniqueness
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
138572-12-0 |
|---|---|
Molekularformel |
C15H10N4S |
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
(3,4-diphenyl-1,2,4-thiadiazol-5-ylidene)cyanamide |
InChI |
InChI=1S/C15H10N4S/c16-11-17-15-19(13-9-5-2-6-10-13)14(18-20-15)12-7-3-1-4-8-12/h1-10H |
InChI-Schlüssel |
UCLOPHLZXWRDTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NSC(=NC#N)N2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


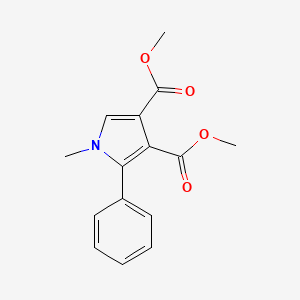
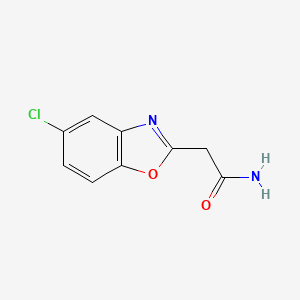
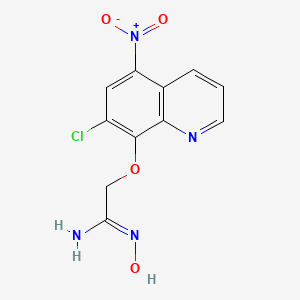
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-nitrophenyl)sulfanylamino]-1H-purin-6-one](/img/structure/B12900101.png)
![2-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B12900104.png)

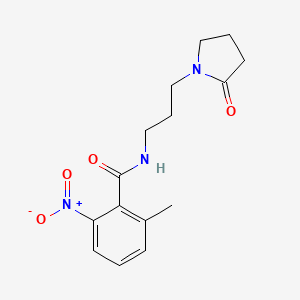
![3-[(3,5-Dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,4-dihydropyrazine-2,5-dicarbonitrile](/img/structure/B12900119.png)
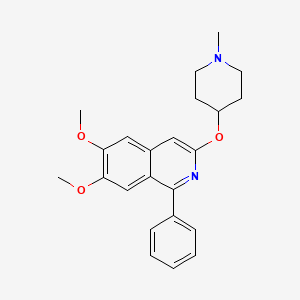
![1-Amino-N-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide](/img/structure/B12900129.png)
